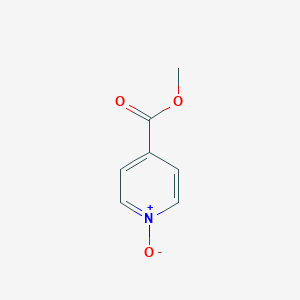

4-(Methoxycarbonyl)pyridine 1-oxide

Overview

Description

Synthesis Analysis

The synthesis of 4-(Methoxycarbonyl)pyridine 1-oxide involves the use of copper (I) iodide and N,N-Dimethylcarbamoyl chloride in acetonitrile at 90℃ for 7 hours . Another method involves the use of zinc cyanide instead of sodium cyanide, with the reaction taking place at 80℃ for 5 hours .

Scientific Research Applications

Organic Synthesis and Catalysis

Methylisonicotinate-N-oxide: serves as a versatile intermediate in organic synthesis. Its utility in the preparation of pyridine derivatives is noteworthy, especially when used in conjunction with magnetically recoverable nano-catalysts . These catalysts facilitate the synthesis of heterocyclic compounds that exhibit a wide range of biological activities, such as anti-inflammatory and anti-microbial properties .

Organocatalysis

In the realm of organocatalysis, Methylisonicotinate-N-oxide acts as a mild Lewis base. It can activate Lewis acidic parts of molecules, thereby increasing the reactivity of nucleophilic parts towards electrophiles . This property is exploited in various reactions, including aldol reactions, allylation, and epoxide cleavage, to synthesize natural and bioactive compounds .

Photoinduced Reactions

The compound’s ability to undergo photoinduced N–O bond fragmentation makes it a potential candidate for generating radicals. These radicals can be employed in the synthesis of complex organic molecules, expanding the toolkit available for photochemical reactions .

Nanotechnology

Methylisonicotinate-N-oxide: can be used in the synthesis of metal oxide nanoparticles (MONPs), which have applications in nanotechnology . MONPs are utilized in gas sensors, batteries, solar cells, and as catalysts in energy conversion processes due to their unique physicochemical properties .

Environmental Sensing

The unique properties of Methylisonicotinate-N-oxide -derived nanoparticles make them suitable for environmental sensing applications. They can be engineered to detect various gases, including CO, NO2, and volatile organic compounds, with high sensitivity and selectivity .

Green Chemistry

The compound’s role in green chemistry is emerging, particularly in the biogenic synthesis of MONPs. This approach aligns with the principles of green chemistry, offering a sustainable method for nanoparticle synthesis with applications in agriculture, medicine, and information technology .

Optoelectronics

Due to its involvement in the synthesis of nanoparticles, Methylisonicotinate-N-oxide has implications in the field of optoelectronics. The nanoparticles can be used to develop devices with superior electronic and optical properties, contributing to advancements in this field .

Pharmaceutical Applications

The Lewis base characteristics of Methylisonicotinate-N-oxide enable its use in pharmaceutical research. It can catalyze reactions leading to the synthesis of compounds with potential therapeutic applications, including anti-HIV and anti-thrombin agents .

properties

IUPAC Name |

methyl 1-oxidopyridin-1-ium-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c1-11-7(9)6-2-4-8(10)5-3-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSGNXRNOZMUURC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=[N+](C=C1)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60284844 | |

| Record name | Methyl 1-oxo-1lambda~5~-pyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60284844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3783-38-8 | |

| Record name | 3783-38-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39284 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 1-oxo-1lambda~5~-pyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60284844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3783-38-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

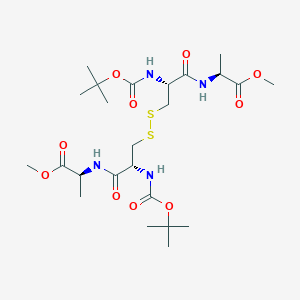

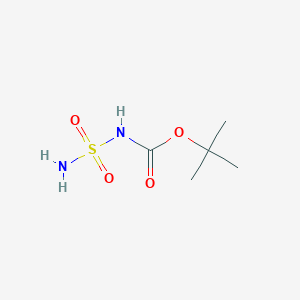

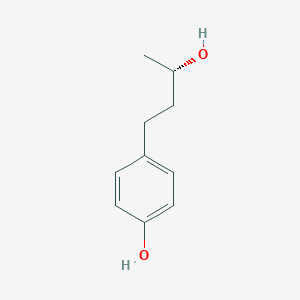

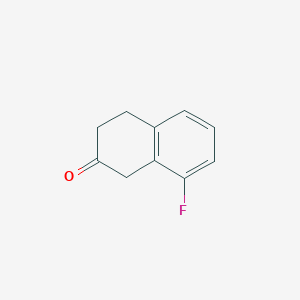

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

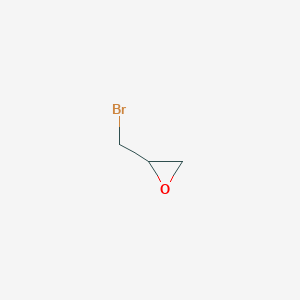

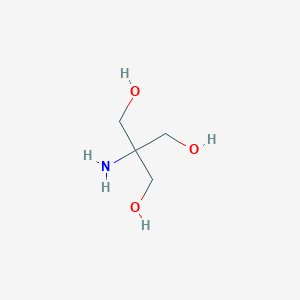

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.